molecular formula C26H25FN4O3S B2766741 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide CAS No. 1243035-12-2

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B2766741
CAS No.: 1243035-12-2
M. Wt: 492.57
InChI Key: LBAZXHORGDZSKY-UHFFFAOYSA-N
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Description

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

A study focused on the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds could serve as a foundation for developing new therapeutic agents targeting pain and inflammation, indicating the potential of similar compounds for similar applications (Abu‐Hashem et al., 2020).

Anticancer Activities

Research into pyrazolo[1,5-a]pyrimidine derivatives has shown cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. This suggests that compounds with a similar structural framework could be investigated for their potential anticancer properties (Hassan et al., 2014).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant in vitro antituberculosis activity, pointing to the value of such chemical structures in combating tuberculosis (Jeankumar et al., 2013).

Antipsychotic Potential

A series of conformationally restricted butyrophenones were prepared, showing affinity for various dopamine and serotonin receptors. These compounds were evaluated for their antipsychotic potential, indicating that similar compounds could be of interest for the development of new antipsychotic medications (Raviña et al., 2000).

Corrosion Inhibition

A study on piperidine derivatives revealed their potential as corrosion inhibitors for iron, based on quantum chemical calculations and molecular dynamics simulations. This highlights the potential application of similar compounds in protecting metals from corrosion (Kaya et al., 2016).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-34-18-8-6-16(7-9-18)14-28-24(32)17-10-12-31(13-11-17)26-29-22-20(15-35-23(22)25(33)30-26)19-4-2-3-5-21(19)27/h2-9,15,17H,10-14H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAZXHORGDZSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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